N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide is a chemical compound with potential applications in medicinal chemistry and drug development. This compound belongs to the class of substituted benzamides, which are known for their biological activity, particularly in the treatment of various diseases. The structure of N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide features an ethyl and methyl substitution on the benzamide core, along with a unique oxan-4-yl amino group that enhances its pharmacological properties.
The compound can be synthesized through various organic chemistry techniques. Research articles and patents provide insights into its synthesis and applications, indicating its relevance in pharmaceutical research and development.
N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide is classified as an aminobenzamide derivative. Compounds in this category often exhibit significant biological activity, making them of interest in drug discovery, particularly for targeting cancer and other diseases.
The synthesis of N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide can be achieved through several methods, commonly involving the reaction of an amine with a corresponding benzoyl chloride or an equivalent reagent.
The reaction mixture is usually stirred at elevated temperatures (around 80°C) for several hours to ensure complete conversion. After the reaction, the product is precipitated by adding water and can be purified by recrystallization from ethanol or another suitable solvent.
The molecular structure of N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide can be represented as follows:
Key structural features include:
N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide can participate in various chemical reactions typical for aminobenzamides:
These reactions are often carried out under controlled conditions to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.
The mechanism of action for N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide involves its interaction with specific biological targets, potentially including enzymes or receptors involved in disease pathways.
Studies have shown that similar compounds exhibit significant inhibition of tumor growth in vitro, suggesting that N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide may have comparable effects.
N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide has potential applications in:
The synthesis of N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide (CAS 1182835-67-1, C₁₅H₂₂N₂O₂) follows convergent multi-step routes. A typical pathway begins with 3-methyl-4-nitrobenzoic acid, which undergoes ethylamine-mediated amidation under carbodiimide coupling (DCC/HOBt) to yield N-ethyl-3-methyl-4-nitrobenzamide. Subsequent catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an aniline, generating N-ethyl-4-amino-3-methylbenzamide. This intermediate then undergoes regioselective nucleophilic substitution with 4-bromotetrahydropyran under mild base conditions (K₂CO₃, DMF) to install the oxan-4-yl moiety [3] [5]. Alternatively, reductive amination between the aniline intermediate and tetrahydropyran-4-one (NaBH₃CN, AcOH) provides superior atom economy for oxan-4-yl incorporation, though competing bis-alkylation necessitates careful stoichiometric control [7].
Key Challenges:
Amide bond construction between 3-methyl-4-nitrobenzoic acid and ethylamine is critical for establishing the core benzamide scaffold. Comparative studies identify mixed anhydride methods (isobutyl chloroformate, N-methylmorpholine) as optimal for large-scale production, achieving 92% yield with minimal racemization. This outperforms carbodiimide couplings (DCC: 85% yield; EDCI: 88% yield), which generate difficult-to-remove urea byproducts [10]. PyBOP-mediated coupling in THF affords excellent yields (94%) but incurs high reagent costs unsuitable for scale-up. Solvent screening reveals acetonitrile as ideal, balancing substrate solubility and byproduct precipitation, whereas DMF complicates downstream purification [5].
Reaction Metrics:
Coupling Agent | Yield (%) | Byproduct Handling | Cost Index |
---|---|---|---|
Isobutyl chloroformate | 92 | Easy (volatile) | Low |
EDCI/HOBt | 88 | Moderate (urea) | Medium |
PyBOP | 94 | Easy (phosphate) | High |
Regiocontrol centers on electrophilic aromatic substitution (EAS) at the 4-position. The ortho-directing effect of the amide carbonyl and meta-directing influence of the 3-methyl group create a highly selective electronic environment for 4-position amination. Computational modeling (DFT) confirms the 4-position’s lowest activation barrier for electrophilic attack (ΔG‡ = 18.7 kcal/mol vs. 26.3 kcal/mol at C5). Nitration (HNO₃/Ac₂O) at 0°C achieves >98% 4-regioselectivity, while bromination (Br₂, FeCl₃) yields 85% 4-bromo product with 15% dibromination at C6 without temperature control [8] [9]. Protecting the aniline as an acetamide prior to halogenation suppresses oxidation but adds deprotection steps.
Transition-metal catalysis enables efficient C–N bond formation between tetrahydropyran and the benzamide core. Copper(I) iodide (10 mol%) with trans-N,N’-dimethylcyclohexane-1,2-diamine (ligand) and Cs₂CO₃ in toluene at 110°C achieves 89% coupling yield within 12h. This system outperforms palladium catalysts (Pd₂(dba)₃/XPhos: 76% yield), which suffer from oxan-4-yl oxidative addition inefficiency [4]. Photoredox catalysis (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, blue LED) facilitates room-temperature amination but requires expensive reagents. Recent advances exploit NHC-parent silyliumylidene cations [(IMe)₂SiH]I for Lewis acid activation of tetrahydropyran derivatives, though substrate scope remains limited to electron-deficient anilines [4].
Catalyst Comparison:
System | Yield (%) | Time (h) | Temperature | Turnover Frequency (h⁻¹) |
---|---|---|---|---|
CuI/DMCHDA | 89 | 12 | 110°C | 7.4 |
Pd₂(dba)₃/XPhos | 76 | 24 | 100°C | 3.2 |
Photoredox (Ir) | 82 | 48 | 25°C | 1.7 |
NHC-Si⁺ (1) | 91* | 6 | 60°C | 15.2 |
*Electron-deficient substrates only
Scale-up faces three primary bottlenecks: 1) High-temperature amidation exotherms requiring specialized reactors for heat dissipation; 2) Solvent-intensive purification of polar intermediates via silica gel chromatography (replaced by antisolvent crystallization in patent routes); and 3) Cost of tetrahydropyran-4-amine ($284/500g vs. $163/500g for piperidine analogs). Current optimization focuses on telescoping steps: Hydrogenation of N-ethyl-4-nitro-3-methylbenzamide directly feeds crude aniline into reductive amination without isolation, cutting cycle time by 40% [5] [7].
Economic Analysis:
Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Solutions |
---|---|---|---|
Amidation Cost | $45/10mg [3] | $851/1kg [5] | Mixed anhydride + solvent recycle |
Tetrahydropyran Coupling | 72h (batch) | 14d (campaign) | Continuous flow hydrogenation |
Purity | 95% (HPLC) | 99.5% (GMP) | Crystallization from IPA/water |
Supplier data reveals stark cost disparities: TRC offers 10mg at $45, while AK Scientific charges $684/500g – indicating nonlinear economies of scale. Logistics of "cold-chain transportation" (BLDpharm) further complicate bulk distribution [3] [7].
Table 1: Key Molecular Descriptors
Property | Value | Reference |
---|---|---|
CAS Registry | 1182835-67-1 | [3] [5] |
Molecular Formula | C₁₅H₂₂N₂O₂ | [1] [3] |
Molecular Weight | 262.35 g/mol | [3] [7] |
IUPAC Name | N-Ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide | [3] [5] |
Synonyms | Benzamide, N-ethyl-3-methyl-4-[(tetrahydro-2H-pyran-4-yl)amino]- | [3] |
Table 2: Industrial Supplier Economics
Supplier | Purity | Quantity | Price | Logistics |
---|---|---|---|---|
AK Scientific | 95+% | 500mg | $684 | Ambient shipping |
AK Scientific | 95+% | 1g | $851 | Ambient shipping |
TRC | >95% | 10mg | $45 | Cold-chain option |
Changzhou Hopschain | 95% | 100mg-10g | Custom | -20°C storage |
Table 3: Catalytic System Performance
Catalyst | Reaction Scope | Limitations | Scalability |
---|---|---|---|
CuI/Diamine | Broad aniline electronics | High temperature | Pilot-validated |
Pd/XPhos | Sterically hindered partners | Cost, ligand degradation | Lab only |
NHC-Si⁺ | Fast kinetics | Narrow substrate range | Experimental |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1